molecular formula C25H30N4O4 B2555213 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892265-88-2

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2555213
CAS RN: 892265-88-2
M. Wt: 450.539
InChI Key: ZKOXRYDYYILZRQ-UHFFFAOYSA-N
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Description

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environment-Sensitive Fluorescent Ligands

  • Research on piperazine derivatives, specifically those containing an environment-sensitive fluorescent moiety, has demonstrated applications in visualizing 5-HT1A receptors overexpressed in CHO cells through fluorescence microscopy. This suggests potential for studying receptor distribution and density in biological systems (Lacivita et al., 2009).

Antimicrobial Activities

  • Certain piperazine derivatives have been synthesized to exhibit antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Mimics for Anti-tumor Activity

  • The design of pentacyclic scaffolds mimicking saframycin A for anti-tumor activity showcases the potential of piperazine and quinazoline derivatives in cancer research, offering insights into synthetic routes for complex molecular architectures (Ong et al., 2003).

Anticancer and Antioxidant Potency

  • Piperazine moieties have been linked to berberine, showing significant antioxidant and in vitro anticancer activities against cervical cancer cell lines, suggesting their utility in designing cancer therapy agents (Mistry et al., 2015).

Luminescent Properties for Imaging

  • The synthesis of novel naphthalimides with piperazine substituents for luminescent properties and photo-induced electron transfer highlights their application in developing imaging agents for biological studies (Gan et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione' involves the reaction of 2-methoxyaniline with ethyl 2-bromoacetate to form 2-methoxy-N-(2-bromoacetyl)aniline. This intermediate is then reacted with piperazine to form N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine. The final compound is obtained by reacting N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of a base.", "Starting Materials": [ "2-methoxyaniline", "ethyl 2-bromoacetate", "piperazine", "3-pentyl-2,4(1H,3H)-quinazolinedione", "base" ], "Reaction": [ "Step 1: Reaction of 2-methoxyaniline with ethyl 2-bromoacetate in the presence of a base to form 2-methoxy-N-(2-bromoacetyl)aniline.", "Step 2: Reaction of 2-methoxy-N-(2-bromoacetyl)aniline with piperazine to form N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine.", "Step 3: Reaction of N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of a base to form the final compound '7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione'." ] }

CAS RN

892265-88-2

Product Name

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H30N4O4

Molecular Weight

450.539

IUPAC Name

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H30N4O4/c1-3-4-7-12-29-24(31)19-11-10-18(17-20(19)26-25(29)32)23(30)28-15-13-27(14-16-28)21-8-5-6-9-22(21)33-2/h5-6,8-11,17H,3-4,7,12-16H2,1-2H3,(H,26,32)

InChI Key

ZKOXRYDYYILZRQ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O

solubility

not available

Origin of Product

United States

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